Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate CAS number
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate CAS number
An In-Depth Technical Guide to Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate: A Versatile Intermediate in Modern Synthesis
Abstract
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate is a bifunctional chemical intermediate of significant value to researchers in organic synthesis and drug development. Bearing both a benzyl ester and a Weinreb-Nahm amide, this molecule offers a stable yet reactive handle for the controlled synthesis of complex molecular architectures, particularly γ-keto esters and their derivatives. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its mechanistic utility, and practical experimental workflows for its application.
Chemical Identity and Physicochemical Properties
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate is a derivative of succinic acid, where one carboxylic acid group is protected as a benzyl ester and the other is activated as an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. This unique combination makes it a strategic building block in multi-step syntheses.
The core data for this compound is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1260760-22-2 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| IUPAC Name | Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate | [4] |
| Purity (Typical) | ≥97% | [1][2][3] |
| Storage | Store at room temperature in a dry environment. | [1] |
The Strategic Importance of the Weinreb-Nahm Amide
The primary utility of this reagent stems from the Weinreb-Nahm amide functional group. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this moiety revolutionized ketone synthesis.[5] When traditional acylating agents like esters or acid chlorides react with highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents), the reaction often proceeds past the ketone stage. The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol—a common issue known as over-addition.[5]
The Weinreb-Nahm amide elegantly circumvents this problem. The N-methoxy group facilitates the formation of a stable, five-membered chelate with the metal of the organometallic reagent. This chelated tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By preventing the formation of the highly reactive ketone species in the presence of the nucleophile, over-addition is effectively suppressed.[6]
The general mechanism is depicted below.
Caption: Mechanism of Weinreb-Nahm Ketone Synthesis.
This controlled reactivity makes Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate an ideal precursor for molecules where precise installation of a keto group is required, a common challenge in the synthesis of enzyme inhibitors, natural products, and other bioactive compounds.[1][5]
Synthesis Protocol
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate is not typically synthesized from simple starting materials in a standard research lab but is purchased from commercial suppliers. However, a robust synthesis can be readily achieved from its carboxylic acid precursor, Mono-benzyl succinate . The core transformation is an amide coupling reaction with N,O-dimethylhydroxylamine. Various modern peptide coupling reagents can be employed for this purpose.[5]
Workflow for Synthesis
Caption: General workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology
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Materials:
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Mono-benzyl succinate (1.0 equiv)
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N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
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Hydroxybenzotriazole (HOBt) (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous MgSO₄
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Silica gel for chromatography
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Mono-benzyl succinate, N,O-dimethylhydroxylamine hydrochloride, and HOBt.
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Dissolve the solids in anhydrous DCM.
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Cool the mixture to 0°C using an ice bath.
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Slowly add DIPEA to the stirred solution. The hydrochloride salt will be neutralized, and the mixture may become cloudy.
-
Add EDC portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel to obtain the pure Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate.
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Application in Synthesis: Preparation of a γ-Keto Ester
A primary application of this reagent is the synthesis of γ-keto esters, which are valuable precursors for heterocycles and other complex pharmaceutical targets. The benzyl ester provides a stable protecting group that can be removed later via hydrogenolysis.
Experimental Protocol: Synthesis of Benzyl 4-oxo-4-phenylbutanoate
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Materials:
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Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate (1.0 equiv)
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Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF (1.2 equiv)
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Tetrahydrofuran (THF), anhydrous
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1 M aqueous HCl solution
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Saturated aqueous NaHCO₃ solution
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Diethyl ether or Ethyl acetate
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Anhydrous MgSO₄
-
-
Procedure:
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Dissolve Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add the Phenylmagnesium bromide solution dropwise via syringe over 20 minutes, maintaining the internal temperature below -70°C.
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Stir the reaction at -78°C for 2 hours.
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Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78°C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M aqueous HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
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Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography to yield pure Benzyl 4-oxo-4-phenylbutanoate.
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Safety and Handling
As with all laboratory chemicals, Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Keep the container tightly sealed and store in a cool, dry place away from strong oxidizing agents.[1]
Conclusion
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate serves as a highly effective and strategic building block for modern organic synthesis. Its defining feature, the Weinreb-Nahm amide, provides a reliable method for the synthesis of ketones without the risk of over-addition, while the benzyl ester offers a robust and orthogonally-cleavable protecting group. These attributes make it an invaluable tool for researchers and drug development professionals engaged in the construction of complex, high-value molecules such as enzyme inhibitors and other targeted therapeutics.[1]
References
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MySkinRecipes. Benzyl 4-[Methoxy(methyl)amino]-4-oxobutanoate. [Link]
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CP Lab Safety. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate, min 97%, 1 gram. [Link]
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Chemical Point. 1-Methyl-2-pyrazin-2-yl-ethylamine | CAS: 885275-33-2. [Link]
-
Biocompare.com. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate from Aladdin Scientific. [Link]
-
PubChem - NIH. benzyl (3S)-3-amino-4-(methylamino)-4-oxobutanoate. [Link]
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Organic Chemistry Portal. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]
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Wikipedia. Weinreb ketone synthesis. [Link]
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Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
PubChem - NIH. Benzyl 4-oxobutanoate. [Link]
-
YouTube. Introduction to Weinreb amides. [Link]
